

Introduction: The Quinolinone Core and the Role of ^{13}C NMR

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Compound of Interest

Compound Name:	6-Chloro-4-methylquinolin-2(1H)-one
CAS No.:	2585-04-8
Cat. No.:	B1361181

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The quinolinone scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. **6-Chloro-4-methylquinolin-2(1H)-one** is a key intermediate whose structural integrity is paramount. ^{13}C NMR spectroscopy is an indispensable tool for its characterization, providing unambiguous confirmation of the carbon skeleton. Unlike ^1H NMR, ^{13}C NMR spectra are typically free from complex spin-spin coupling between adjacent carbons due to the low natural abundance (approx. 1.1%) of the ^{13}C isotope, resulting in a spectrum where each unique carbon atom produces a distinct singlet under proton-decoupled conditions.

[1]

This guide details the theoretical and practical considerations for acquiring and interpreting a high-quality ^{13}C NMR spectrum of this target molecule, including advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) for definitive spectral assignment.

Foundational Principles: Causality in ^{13}C NMR

A successful ^{13}C NMR analysis is predicated on understanding the physics governing the experiment. For a molecule like **6-Chloro-4-methylquinolin-2(1H)-one**, several factors are

critical.

Sensitivity and Relaxation Dynamics

The primary challenge in ^{13}C NMR is its inherently low sensitivity, which is roughly 6000 times less than that of ^1H NMR.[2][3] This necessitates the use of higher sample concentrations or longer acquisition times. The signal intensity is also governed by nuclear relaxation, the process by which excited nuclei return to their ground state.

- **Spin-Lattice Relaxation (T_1):** This process is crucial for signal detection. Carbons with attached protons (CH , CH_2 , CH_3) relax relatively quickly through the dipole-dipole mechanism. In contrast, quaternary carbons (those with no attached protons), such as C-4, C-4a, C-6, and C-8a in our target molecule, have much longer T_1 relaxation times.[4][5] This is a critical experimental consideration; if the delay between successive pulses (the relaxation delay) is too short, these quaternary signals can become saturated and appear weak or be absent entirely.
- **Nuclear Overhauser Effect (NOE):** In standard proton-decoupled experiments, irradiating the protons enhances the signal intensity of the carbons they are attached to.[4] This NOE is a significant benefit, boosting the signal of protonated carbons. However, it does not significantly enhance quaternary carbons, further contributing to their weaker appearance in a standard spectrum.

The Influence of Molecular Structure on Chemical Shifts (δ)

The chemical shift of each carbon is highly sensitive to its local electronic environment. The substituents on the quinolinone ring—chloro, methyl, and the lactam functionality—exert predictable electronic effects that are key to spectral assignment.

- **Electronegativity and Anisotropy:** The carbonyl carbon (C-2) is significantly deshielded by the adjacent electronegative oxygen and nitrogen atoms, causing it to resonate far downfield. Similarly, the C-6 carbon, directly bonded to the electronegative chlorine atom, will be deshielded.[6] Aromatic ring currents also influence the shifts of all carbons within the bicyclic system.

- **Substituent Effects:** The electron-donating methyl group (-CH₃) at the C-4 position will shield this carbon and others in its vicinity, causing them to shift slightly upfield compared to an unsubstituted quinolinone. Conversely, the electron-withdrawing nature of the chlorine atom and the carbonyl group will have a deshielding (downfield shift) effect on nearby carbons.[7]
[8]

Experimental Workflow: A Self-Validating Protocol

Acquiring a high-quality spectrum requires meticulous attention to detail from sample preparation to spectrometer setup.

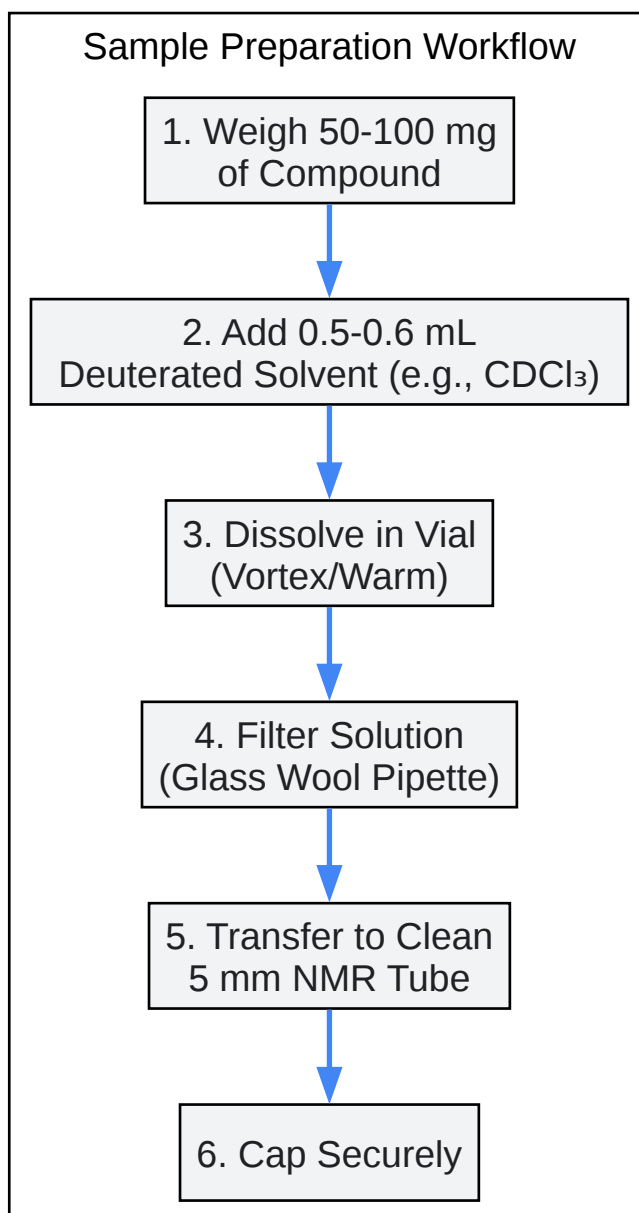
Protocol for Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectrum. Suspended particles or improper concentration can degrade spectral resolution and homogeneity.

Methodology:

- **Weighing the Sample:** For a standard ¹³C NMR experiment, aim for a concentration of 50-100 mg of **6-Chloro-4-methylquinolin-2(1H)-one**. [3][9] This high concentration is necessary to overcome the low sensitivity of the ¹³C nucleus.
- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Ensure a solvent volume of 0.5 - 0.6 mL, corresponding to a solution height of about 40 mm in a standard 5 mm NMR tube. [2]
- **Dissolution:** Prepare the sample in a small, clean vial, not directly in the NMR tube. This allows for effective mixing via vortexing or gentle warming to ensure complete dissolution. [3]
[9]
- **Filtration (Critical Step):** Filter the solution into a clean, high-quality 5 mm NMR tube through a Pasteur pipette packed with a small plug of glass wool. [2] This step is mandatory to remove any particulate matter, which can severely degrade the magnetic field homogeneity and broaden spectral lines.

- Tube Cleaning and Capping: Ensure the NMR tube is scrupulously clean and dry.^{[2][3]} After transferring the sample, cap the tube securely to prevent solvent evaporation and contamination.



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Caption: Step-by-step workflow for preparing a high-quality NMR sample.

Protocol for Spectrometer Setup and Data Acquisition

This protocol outlines the acquisition of a standard proton-decoupled ^{13}C spectrum followed by DEPT-90 and DEPT-135 experiments for spectral editing.

Methodology:

- Instrument Tuning and Locking: Lock the spectrometer on the deuterium signal of the solvent and tune the ^{13}C and ^1H probes.
- Standard $^{13}\text{C}\{^1\text{H}\}$ Spectrum:
 - Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).
 - Acquisition Parameters: Set a spectral width that encompasses all expected signals (typically 0 to 200 ppm).
 - Relaxation Delay (D1): Set D1 to at least 2 seconds. This provides a reasonable compromise between signal intensity and experiment time, but be aware that quaternary carbons may still not be fully relaxed. For quantitative analysis, a much longer D1 (5x the longest T_1) would be required.
 - Number of Scans (NS): Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Halving the sample quantity requires quadrupling the number of scans for the same signal-to-noise.[3]
- DEPT Experiments:
 - DEPT-90: Run a DEPT experiment with the final proton pulse angle set to 90° . This spectrum will exclusively show signals from CH (methine) carbons.[10][11]
 - DEPT-135: Run a DEPT experiment with the final proton pulse angle set to 135° . In this spectrum, CH and CH_3 carbons will appear as positive peaks, while CH_2 carbons will appear as negative peaks.[10][11] Quaternary carbons are not observed in either DEPT experiment.

Spectral Interpretation: A Logic-Driven Assignment

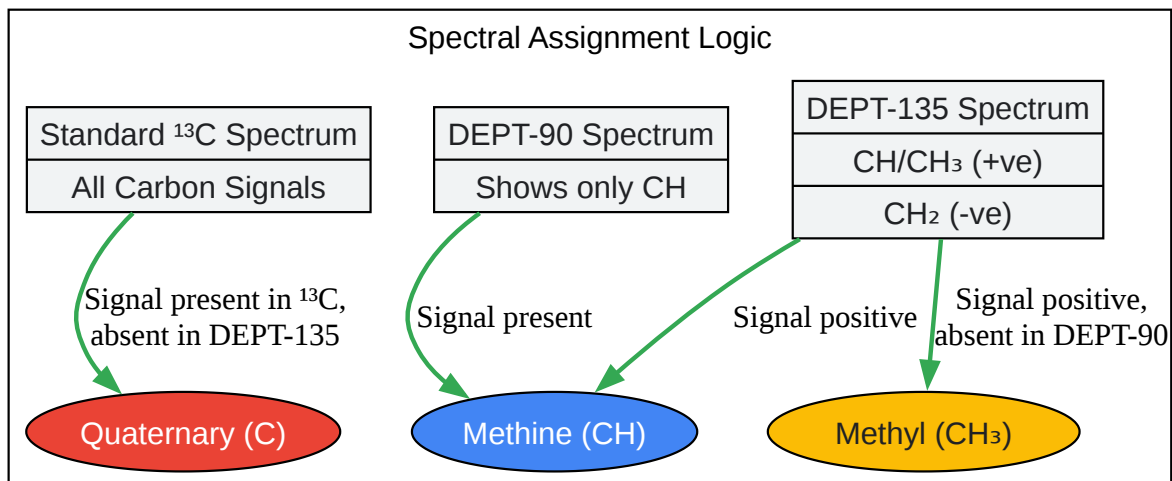
The final step is the logical assignment of each resonance in the spectrum to a specific carbon atom in the molecule. This process systematically combines the information from all acquired spectra.

Predicted Chemical Shifts and Assignment Strategy

Based on literature data for 6-Chloro-4-methyl-2(1H)-quinolinone and related structures, a predicted spectrum can be constructed. A published spectrum was acquired in a mixture of CDCl_3 and Trifluoroacetic acid (TFA), which will influence the shifts, particularly for carbons near the protonated lactam group.^[12] However, it provides a valuable starting point. The general regions for quinolinone carbons are well-established.^{[13][14][15]}

The assignment follows a clear logic:

- Identify Quaternary Carbons (C): These are the signals present in the standard ^{13}C spectrum but absent from both DEPT-90 and DEPT-135 spectra.
- Identify Methine Carbons (CH): These signals are present in the DEPT-90 spectrum. They will also be positive in the DEPT-135 spectrum.
- Identify Methylene Carbons (CH_2): The molecule of interest has no CH_2 groups. If it did, they would appear as negative signals in the DEPT-135 spectrum.
- Identify Methyl Carbons (CH_3): These signals are absent in the DEPT-90 spectrum but appear as positive signals in the DEPT-135 spectrum.



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Caption: Logical workflow for assigning carbon types using DEPT NMR.

Data Summary and Final Assignment

The following table summarizes the expected ^{13}C NMR chemical shifts for **6-Chloro-4-methylquinolin-2(1H)-one**, with assignments based on the strategy above and supported by literature data.^[12]

Carbon Atom	Carbon Type	Expected Chemical Shift (δ , ppm)	Rationale for Assignment
C-2	C (Carbonyl)	~164	Quaternary, highly deshielded by adjacent N and O.
C-3	CH	~122	Methine (DEPT-90 positive), adjacent to C-4.
C-4	C	~145	Quaternary, deshielded by alkene character and adjacent N.
C-4a	C	~138	Quaternary, bridgehead carbon.
C-5	CH	~125	Methine (DEPT-90 positive), ortho to chloro group.
C-6	C	~128	Quaternary, deshielded by directly attached Cl atom.
C-7	CH	~129	Methine (DEPT-90 positive).
C-8	CH	~117	Methine (DEPT-90 positive), shielded by para-NH group.
C-8a	C	~120	Quaternary, bridgehead carbon adjacent to N.
-CH ₃	CH ₃	~19	Methyl (DEPT-135 positive), typical aliphatic region.

Note: Chemical shifts are approximate and can vary based on solvent and concentration.^[1]^[16]^[17] The literature values were obtained in a CDCl₃/TFA mixture, which can cause significant shifts compared to pure CDCl₃.

Conclusion

The ¹³C NMR analysis of **6-Chloro-4-methylquinolin-2(1H)-one** is a powerful and definitive method for structural verification. By employing a systematic approach that combines a robust experimental protocol with logical data interpretation using techniques like DEPT, researchers can achieve unambiguous assignment of the carbon skeleton. This guide provides the foundational principles and practical steps necessary to ensure the scientific integrity and reproducibility of such an analysis, empowering confident decision-making in research and development settings.

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